molecular formula C8H6Cl2O2 B085406 2,3-Dichlorophenylacetic acid CAS No. 10236-60-9

2,3-Dichlorophenylacetic acid

Cat. No. B085406
CAS RN: 10236-60-9
M. Wt: 205.03 g/mol
InChI Key: YWMXEUIQZOQESD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Dichlorophenylacetic acid derivatives involves reacting the ligand acid with di- or tri-organotin compounds in the presence of triethylamine. This process results in bioactive organotin(IV) derivatives, as demonstrated in the synthesis and structural investigation of organotin(IV) derivatives with 3,4-dichlorophenylacetic acid (Saeed & Rauf, 2010). Another relevant method includes the carbonylation of 2,4-dichlorobenzyl chloride to synthesize 2,4-Dichlorophenylacetic acid with high yield, highlighting a novel means to prepare phenylacetic acid derivatives (Li et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds such as 2-chloro-3-phenylbenzoic acid reveals a carbonylation reaction mechanism and steric interactions influencing the molecule's structure. X-ray crystallography confirms these structures, showing distorted trigonal-bipyramidal geometry around the tin atoms in organotin(IV) derivatives (Boyarskiy et al., 2009).

Chemical Reactions and Properties

2,4-Dichlorophenoxyacetic acid's (2,4-D) degradation mechanisms have been thoroughly studied, showing that nano-Fe2O3 activated peroxymonosulfate and other catalytic processes efficiently degrade 2,4-D in aquatic environments, thus reducing its toxic impact. These studies reveal the importance of acidic conditions and the catalytic activity of nanoparticles in environmental remediation processes (Jaafarzadeh et al., 2017).

Physical Properties Analysis

The physical properties, such as thermal stability and crystalline structure, of dichlorophenylacetic acid salts with amines, offer insight into the material's stability and potential applications in various fields. The characterization of these salts reveals how intermolecular hydrogen bonds influence the material's thermal behavior and stability (Tchibouanga & Jacobs, 2023).

Chemical Properties Analysis

2,4-Dichlorophenoxyacetic acid's role as a herbicide is well-documented, showcasing its mechanism of action at the molecular level. It mimics natural auxin, leading to abnormal growth and plant death in dicots. This insight into its mode of action provides a basis for understanding its environmental and agricultural implications (Song, 2014).

Scientific Research Applications

1. Environmental Impact and Toxicity Analysis

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide in agricultural and urban activities. Its environmental impact and toxicity have been a subject of extensive research. Studies have focused on its toxicological and mutagenic properties, with significant advances in understanding its effects on gene expression and potential occupational risks (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Phytoremediation Enhancement

Research on using bacterial endophytes to enhance phytoremediation of 2,4-D has been explored. These endophytes can degrade 2,4-D, thus reducing its accumulation in plant tissues and aiding in the removal of the herbicide from contaminated soil and groundwater (Germaine et al., 2006).

3. Strategies for Removing 2,4-D from Water

Various strategies for removing 2,4-D from contaminated water sources have been developed, reflecting its potential toxicity and contamination risks. These methods are focused on developing more efficient techniques for complete removal from contaminated sites, considering the herbicide's resistance to conventional degradation processes (EvyAliceAbigail et al., 2017).

4. Molecular Action Mode

The molecular action mode of 2,4-D as an herbicide has been extensively studied. It functions by mimicking natural auxin at the molecular level, leading to abnormal growth, senescence, and plant death in dicots. Advances in understanding auxin receptors and transport carriers have provided deeper insights into 2,4-D's herbicidal action (Song, 2014).

5. Metabolism and Biotransformation

The metabolism and biotransformation of 2,4-D in human liver, particularly involving cytochrome P450 3A4, have been studied. This research has implications for understanding the herbicide's environmental impact and potential health risks (Mehmood et al., 1996).

6. Synthesis Methods

Improved methods for synthesizing 2,4-Dichlorophenylacetic acid have been developed, enhancing production rates and reducing experimental conditions. This is crucial for industrial and agricultural applications (Li et al., 2019).

7. Photocatalytic Degradation

Research into the photocatalytic degradation of 2,4-D using various nanomaterials under UV irradiation has been conducted. This is significant for addressing the environmental impact of the herbicide (Lima et al., 2020).

8. Electrochemical Degradation

The electrocatalytic degradation of 2,4-D has been evaluated using different anode electrodes. This research is vital for developing wastewater treatment technologies capable of handling resistant pollutants like 2,4-D (Dargahi et al., 2019).

Safety And Hazards

2,3-Dichlorophenylacetic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-(2,3-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMXEUIQZOQESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144936
Record name 2,3-Dichlorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorophenylacetic acid

CAS RN

10236-60-9
Record name Benzeneacetic acid, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichlorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dichlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Mahieux, S Gonella, M Sanselme, G Coquerel - CrystEngComm, 2012 - pubs.rsc.org
trans-N,N′-Dibenzyldiaminocyclohexane (B) crystallizes with 2,3-dichlorophenylacetic acid (AH); the crystal structure, resolved by using crystal X-ray diffraction, revealed an odd …
Number of citations: 33 pubs.rsc.org
C Nitsch, JP Nitsch - Planta, 1967 - Springer
Internode segments excised from vegetative stems of Plumbago indica, an absolute short-day plant, can be induced to form in vitro a callus, or roots, or vegetative shoots, or …
Number of citations: 260 link.springer.com
Y Zhu, X Li, Y Li, Q Wang, X Lu - Inorganica Chimica Acta, 2019 - Elsevier
Three new silver complexes based on 2,6-dichlorophenylacetate (dcpa), namely [Ag 2 (dcpa) 2 ] n (1), [Ag(NH 3 ) 2 ](dcpa) (2), and [Ag 3 (N,N-eten)(dcpa) 3 ] 2 (3) (N,N-eten = N,N-…
Number of citations: 10 www.sciencedirect.com
IA Lyakhova, IS Bryukhovetsky, IV Kudryavtsev… - Bulletin of Experimental …, 2018 - Springer
Antitumor efficiency of fascaplysin synthetic derivatives (7-phenylfascaplysin, 3-chlorofascaplysin, 3-bromofascaplysin, and 10-bromofascaplysin) was compared out in vitro on C6 …
Number of citations: 19 link.springer.com
G Coquerel - Pharmaceutical Salts and Co-crystal. Royal Society …, 2011 - books.google.com
When a solid phase is characterized, the independent components of the related system must be defined together with the physical variable (s) applicable to the system. For instance, …
Number of citations: 5 books.google.com
N Ferro, A Gallegos, P Bultinck… - Journal of Chemical …, 2006 - ACS Publications
Auxins are defined mainly by a set of physiological actions, but the structure-effect relationship still is based on chemical intuition. Currently a well-defined auxin molecular structure is …
Number of citations: 32 pubs.acs.org
G Coquerel - … in Organic Crystal Chemistry: Comprehensive Reviews …, 2015 - Springer
Chiral discrimination in the solid state is addressed in several ways: (1) thermodynamics of equilibrium, (2) crystal packing, and (3) in a dynamic mode, by entrainment and …
Number of citations: 16 link.springer.com
R Price, RL Wain - Annals of Applied Biology, 1978 - Wiley Online Library
A diamine oxidase enzyme has been isolated from pea epicotyls and purified. The in vitro rates at which a number of amines, structurally related to plant growth substances, are …
Number of citations: 2 onlinelibrary.wiley.com
I Shimada, K Maeno, Y Kondoh, H Kaku… - Bioorganic & medicinal …, 2008 - Elsevier
To identify potent and selective 5-HT 2C receptor agonists, a series of novel benzazepine derivatives were synthesized, and their structure–activity relationships examined. The …
Number of citations: 30 www.sciencedirect.com
SK Gorla, M Kavitha, M Zhang, JEW Chin… - Journal of medicinal …, 2013 - ACS Publications
Cryptosporidium parvum is an enteric protozoan parasite that has emerged as a major cause of diarrhea, malnutrition, and gastroenteritis and poses a potential bioterrorism threat. C. …
Number of citations: 85 pubs.acs.org

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